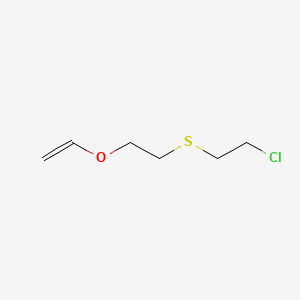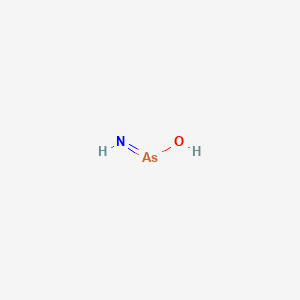![molecular formula C15H16OS B14301717 2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one CAS No. 118467-10-0](/img/structure/B14301717.png)
2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one is a spirocyclic compound characterized by a unique structure where two rings are connected through a single shared carbon atom. This compound falls under the category of spiro compounds, which are known for their structural rigidity and diverse applications in various fields of science and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one typically involves the reaction of a phenylsulfanyl group with a spirocyclic non-2-en-1-one precursor. One common method includes the use of Friedel-Crafts alkylation, where the phenylsulfanyl group is introduced to the spirocyclic system under acidic conditions . Another approach involves pericyclic reactions such as cycloaddition, which can efficiently form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the spirocyclic ketone to corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenylsulfanyl group or the spirocyclic core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents or nucleophiles such as Grignard reagents can be employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the spirocyclic core .
Applications De Recherche Scientifique
2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one involves its interaction with various molecular targets and pathways. The phenylsulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the spirocyclic structure can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[4.4]non-1-ene: A structurally similar compound with a different functional group.
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one: Another spirocyclic compound with distinct functional groups and applications.
Uniqueness
2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one is unique due to the presence of the phenylsulfanyl group, which imparts specific chemical reactivity and biological activity. Its spirocyclic structure also provides rigidity and stability, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
118467-10-0 |
|---|---|
Formule moléculaire |
C15H16OS |
Poids moléculaire |
244.4 g/mol |
Nom IUPAC |
3-phenylsulfanylspiro[4.4]non-2-en-4-one |
InChI |
InChI=1S/C15H16OS/c16-14-13(17-12-6-2-1-3-7-12)8-11-15(14)9-4-5-10-15/h1-3,6-8H,4-5,9-11H2 |
Clé InChI |
DKWQMXZFCQRHLY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CC=C(C2=O)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


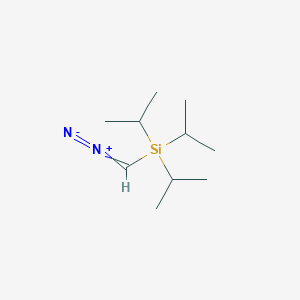
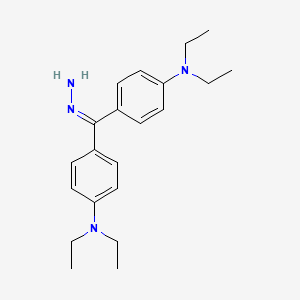
![2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate](/img/structure/B14301648.png)
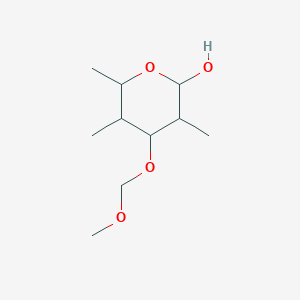
![3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14301656.png)
![3-Carbamoyl-1-[4-(diethylamino)phenyl]pyridin-1-ium chloride](/img/structure/B14301660.png)
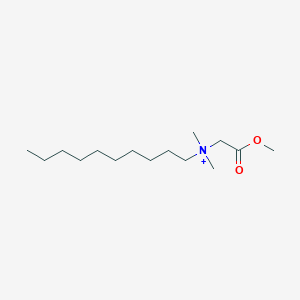
![N-{[3-(Trifluoromethyl)benzene-1-sulfonyl]oxy}hexan-1-amine](/img/structure/B14301668.png)
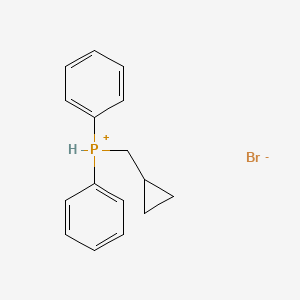
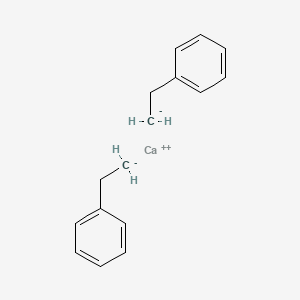
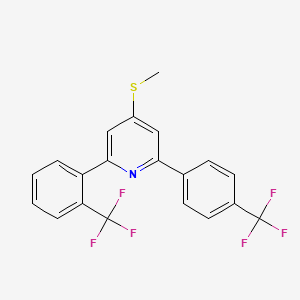
![Hexyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14301686.png)
